4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. The compound also features a 4-chloro substituent on the butanamide chain and a 4-methoxyphenyl group attached to the oxadiazole ring. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide typically involves a multi-step process. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination to form the corresponding hydrazide. The hydrazide is then subjected to cyclization with an appropriate reagent to form the 1,3,4-oxadiazole ring.
Chemical Reactions Analysis
4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide can be compared with other similar compounds, such as:
4-Chloro-N-(4-methoxyphenyl)benzohydrazide: This compound shares the 4-chloro and 4-methoxyphenyl groups but differs in the presence of a benzohydrazide moiety instead of the oxadiazole ring.
4-Chloro-N-(4-methoxyphenyl)benzamide: Similar in structure but lacks the oxadiazole ring, which contributes to different chemical and biological properties.
(4-Methoxyphenyl)hydrazine hydrochloride: Contains the 4-methoxyphenyl group but differs significantly in its overall structure and properties.
The uniqueness of this compound lies in its oxadiazole ring, which imparts distinct chemical reactivity and biological activity compared to these similar compounds.
Properties
CAS No. |
89757-64-2 |
---|---|
Molecular Formula |
C13H14ClN3O3 |
Molecular Weight |
295.72 g/mol |
IUPAC Name |
4-chloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide |
InChI |
InChI=1S/C13H14ClN3O3/c1-19-10-6-4-9(5-7-10)12-16-17-13(20-12)15-11(18)3-2-8-14/h4-7H,2-3,8H2,1H3,(H,15,17,18) |
InChI Key |
DNEZLJYAUVNOQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.